Vicine

Overview

Description

Vicine is an alkaloid glycoside predominantly found in fava beans (Vicia faba)

Mechanism of Action

Target of Action

Vicine is an alkaloid glycoside found mainly in fava beans . The primary targets of this compound are individuals who have a hereditary loss of the enzyme glucose-6-phosphate dehydrogenase . This enzyme plays a crucial role in the pentose phosphate pathway, a metabolic process that supplies reducing energy to cells by maintaining the level of the co-enzyme nicotinamide adenine dinucleotide phosphate (NADPH). The cells use this for biosynthesis and the prevention of oxidative damage .

Mode of Action

This compound is an inactive compound in the body. When this compound enters the body through food, it is hydrolysed by the intestinal microflora to a highly reactive free radical generating compound, the aglycone dithis compound . Upon hydrolysis, the glucose part of the molecule is split off and that results in the reduced dithis compound . Dithis compound is then taken up in the blood through the intestinal epithelium .

Biochemical Pathways

The biosynthetic pathway of this compound and conthis compound in faba bean remains obscure . It has been demonstrated that vc1, a key enzyme in this compound and conthis compound biosynthesis, has gtp cyclohydrolase ii activity and that the purine gtp is a precursor of both this compound and conthis compound . This reveals an unexpected, purine rather than pyrimidine, biosynthetic origin for this compound and conthis compound .

Pharmacokinetics

The pharmacokinetics of this compound involves its ingestion, hydrolysis by intestinal microflora, absorption into the blood through the intestinal epithelium, and interaction with glucose-6-phosphate dehydrogenase in susceptible individuals

Result of Action

The result of this compound’s action in the body can lead to favism, a form of hemolytic anemia, in genetically predisposed individuals who have a deficiency in glucose-6-phosphate dehydrogenase . This deficiency renders red blood cells susceptible to oxidative damage. Rather than this compound and conthis compound themselves, their metabolic products—dithis compound and isouramil—can directly cause this irreversible damage, leading to hemolysis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the composition of an individual’s intestinal microflora, which is responsible for the hydrolysis of this compound to dithis compound, can be influenced by factors such as diet, antibiotic use, and overall health . Additionally, the prevalence of glucose-6-phosphate dehydrogenase deficiency varies among different populations, being more common in regions with historically endemic malaria . This suggests that the geographical and epidemiological environment can influence the impact of this compound consumption.

Biochemical Analysis

Biochemical Properties

Vicine plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. One of the key enzymes involved in the biosynthesis of this compound is VC1, which exhibits GTP cyclohydrolase II activity. This enzyme catalyzes the conversion of GTP to this compound, highlighting the importance of purine metabolism in its synthesis . Additionally, this compound interacts with other biomolecules, such as glucose-6-phosphate dehydrogenase, where its presence can inhibit the enzyme’s activity, leading to oxidative stress and hemolysis in susceptible individuals .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In red blood cells, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to hemolysis. This oxidative stress also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound can upregulate the expression of antioxidant genes as a cellular response to mitigate oxidative damage .

Molecular Mechanism

At the molecular level, this compound’s mechanism of action involves its binding interactions with biomolecules and its impact on enzyme activity. This compound binds to glucose-6-phosphate dehydrogenase, inhibiting its function and leading to a decrease in the production of NADPH. This reduction in NADPH levels impairs the cell’s ability to counteract oxidative stress, resulting in cellular damage and hemolysis. Additionally, this compound can influence gene expression by modulating transcription factors involved in the oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its bioactivity. Long-term studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and chronic cellular damage, particularly in red blood cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild oxidative stress without significant adverse effects. At higher doses, this compound can induce severe hemolysis and oxidative damage, leading to toxic effects. Threshold effects have been observed, where a critical concentration of this compound is required to elicit noticeable cellular responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to purine metabolism. The enzyme VC1 catalyzes a key step in the biosynthesis of this compound from GTP. Additionally, this compound can influence metabolic flux by altering the activity of enzymes involved in oxidative stress responses, such as glucose-6-phosphate dehydrogenase. This interaction can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in oxidative stress responses. Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals, influencing its biochemical activity and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vicine involves the extraction from natural sources, primarily fava beans. Historically, this compound was isolated using sulfuric acid extraction followed by precipitation with mercury sulfate . Modern synthetic routes may involve more refined techniques, but detailed synthetic pathways are not extensively documented in the literature.

Industrial Production Methods: Industrial production of this compound is not common due to its limited commercial applications and the availability of natural sources. The extraction process from fava beans remains the primary method of obtaining this compound .

Chemical Reactions Analysis

Types of Reactions: Vicine undergoes hydrolysis in the body, catalyzed by intestinal microflora, to produce its aglycone, dithis compound . This reaction is significant as dithis compound is a highly reactive compound that can generate free radicals.

Common Reagents and Conditions:

Hydrolysis: This reaction typically occurs under physiological conditions in the presence of intestinal enzymes.

Oxidation and Reduction: this compound itself is relatively stable, but its aglycone, dithis compound, can undergo oxidation-reduction reactions, contributing to its toxic effects.

Major Products:

Scientific Research Applications

Vicine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s uniqueness lies in its specific toxicological effects related to glucose-6-phosphate dehydrogenase deficiency. While conthis compound also contributes to favism, this compound is more extensively studied due to its higher prevalence in fava beans .

Biological Activity

Vicine is a pyrimidine glycoside primarily found in faba beans (Vicia faba) and certain other legumes. It has garnered attention due to its biological activities, particularly its role in favism, a condition triggered by the consumption of faba beans in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. This article explores the biological activity of this compound, its degradation pathways, and its implications for human health, supported by various research findings and case studies.

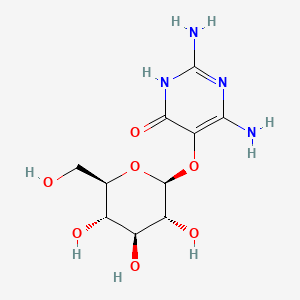

This compound is classified as a glycoside, specifically a pyrimidine derivative. Its molecular formula is C₁₁H₁₅N₅O₆, and it is structurally related to conthis compound, another glycoside found in faba beans. Upon hydrolysis, this compound can yield toxic aglycones such as dithis compound and isouramil, which are implicated in hemolytic anemia associated with favism.

1. Toxicity and Favism

This compound's primary biological activity is its toxicity in individuals with G6PD deficiency. The consumption of faba beans leads to the release of dithis compound and isouramil, which induce oxidative stress and hemolysis of red blood cells. Studies indicate that the severity of hemolytic reactions can vary significantly among individuals based on genetic predispositions and dietary factors .

2. Antifungal Properties

Interestingly, this compound also exhibits antifungal activity. Research has shown that this compound and conthis compound play a role in the chemical defense of faba beans against biotic stressors, suggesting a dual role as both a defensive compound in plants and a potential hazard for susceptible humans .

Degradation Pathways

The degradation of this compound during food processing or fermentation has been extensively studied. A notable study demonstrated that fermentation with specific strains of Lactobacillus can reduce this compound levels by over 90%, thereby mitigating its toxic effects . This hydrolysis process involves enzymatic breakdown, which transforms this compound into less harmful compounds.

Table 1: Degradation of this compound During Fermentation

| Fermentation Strain | Initial this compound Concentration (mg/g) | Final this compound Concentration (mg/g) | Reduction (%) |

|---|---|---|---|

| Lactobacillus plantarum DPPMAB24W | 100 | 5 | 95% |

| Lactobacillus rhamnosus GR1 | 100 | 10 | 90% |

Case Study 1: Favism Incidence

A clinical case study analyzed the incidence of favism in populations consuming faba beans regularly. The study highlighted that individuals with G6PD deficiency exhibited significant hemolytic episodes post-consumption, emphasizing the need for awareness regarding dietary restrictions in susceptible populations .

Case Study 2: Fermentation Techniques

Another case study focused on traditional fermentation techniques used in Mediterranean cultures to process faba beans. It documented how these methods not only improved the nutritional profile by reducing anti-nutritional factors like this compound but also enhanced the sensory qualities of the food products .

Research Findings

Recent research has expanded our understanding of this compound's biological activity beyond its toxicity. For instance, computational studies have explored its potential as an anti-diabetic agent due to its structural similarities with known therapeutic compounds . However, high doses remain necessary for efficacy, raising concerns about safety.

Properties

IUPAC Name |

2,4-diamino-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O7/c11-7-6(8(19)14-10(12)13-7)21-9-5(18)4(17)3(16)2(1-15)20-9/h2-5,9,15-18H,1H2,(H5,11,12,13,14,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNGTSCIQCLKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2=C(N=C(NC2=O)N)N)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10 mg/mL | |

| Record name | Vicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

152-93-2 | |

| Record name | Vicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243 - 244 °C | |

| Record name | Vicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of vicine?

A1: this compound itself is not the direct effector molecule. Its aglycone form, dithis compound, formed by the action of the enzyme β-glucosidase in the gut, is the biologically active form. [, , ] Dithis compound primarily targets red blood cells, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. [, , ]

Q2: How does dithis compound affect red blood cells?

A2: Dithis compound is a potent oxidant that rapidly depletes reduced glutathione (GSH) in red blood cells. [, , ] This depletion, especially severe in G6PD deficient individuals who cannot readily regenerate GSH, makes red blood cells susceptible to oxidative damage, leading to hemolysis. [, , ]

Q3: Beyond red blood cells, what other potential effects does dithis compound have?

A3: Research suggests that dithis compound can also induce oxidative stress and damage in other cell types, notably endothelial cells. [] This damage is mediated by iron overload, increased reactive oxygen species (ROS), and lipid peroxidation, suggesting potential implications for vascular health. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C10H16N4O7 and a molecular weight of 304.25 g/mol. [, ]

Q5: Is there spectroscopic data available for this compound?

A5: Yes, studies have characterized this compound using techniques like UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, , ] UV-Vis data reveals characteristic absorption maxima at specific wavelengths depending on the pH of the solution. [, ]

Q6: Are there effective methods to remove this compound from faba beans?

A6: Several methods have been investigated to detoxify faba beans. Soaking in acidic solutions, particularly continuous flow soaking with water or dilute acetic acid, has shown promise in effectively removing this compound and conthis compound. [, ] Enzymatic treatment with β-glucosidase from sources like almond powder can also hydrolyze this compound and conthis compound in food preparations, significantly reducing their concentrations. [, ]

Q7: How does the structure of this compound relate to its biological activity?

A7: The biological activity of this compound is intrinsically linked to its conversion into dithis compound. [, , ] This transformation involves the removal of the glucose moiety, highlighting the importance of the pyrimidine ring structure for its oxidative properties. [, ]

Q8: Are there specific biomarkers to identify individuals susceptible to favism?

A8: Yes, the primary biomarker for favism susceptibility is a deficiency in the G6PD enzyme. [, , ] Genetic testing can identify individuals with this deficiency, allowing for preventative measures like avoiding fava bean consumption. [, , ]

Q9: Are there biomarkers to monitor the effects of this compound/dithis compound exposure?

A9: Monitoring GSH levels in red blood cells can be a useful indicator of dithis compound-induced oxidative stress. [, ] Other potential biomarkers include elevated lipid peroxidation products (like malondialdehyde) and markers of red blood cell damage (like increased bilirubin levels). [, ]

Q10: What are the common methods for quantifying this compound and conthis compound?

A10: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for quantifying this compound and conthis compound in faba beans and food products. [, , ] Thin-layer chromatography (TLC) has also been used, often in conjunction with spectrophotometric methods for quantification. [, , ]

Q11: Are there any challenges associated with quantifying this compound and conthis compound?

A11: One challenge is the lack of standardized reference materials for these compounds, making accurate quantification across different studies difficult. [] Furthermore, the presence of numerous this compound and conthis compound derivatives in faba beans adds complexity to analysis. []

Q12: Are there alternative protein sources to faba beans that don't contain this compound and conthis compound?

A12: Yes, several other legumes and pulses, like chickpeas, lentils, and peas, are good protein sources without the concerns of this compound and conthis compound. []

Q13: Are there efforts to develop faba bean varieties with lower this compound and conthis compound content?

A13: Yes, plant breeding programs are actively working to develop low-vicine and low-conthis compound faba bean cultivars to improve their safety and expand their use in food and feed. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.